Pentachloroanisole-d3(methoxy-d3)

Description

BenchChem offers high-quality Pentachloroanisole-d3(methoxy-d3) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pentachloroanisole-d3(methoxy-d3) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H3Cl5O |

|---|---|

Molecular Weight |

283.4 g/mol |

IUPAC Name |

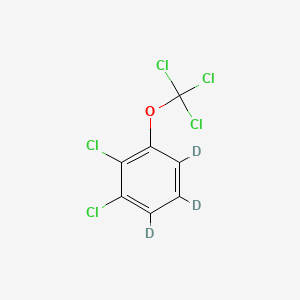

1,2-dichloro-3,4,5-trideuterio-6-(trichloromethoxy)benzene |

InChI |

InChI=1S/C7H3Cl5O/c8-4-2-1-3-5(6(4)9)13-7(10,11)12/h1-3H/i1D,2D,3D |

InChI Key |

JCSOVYOOGCAVSC-CBYSEHNBSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])Cl)Cl)OC(Cl)(Cl)Cl)[2H] |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)OC(Cl)(Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to Pentachloroanisole-d3 (CAS 1219804-52-0)

Foreword: In the landscape of modern analytical chemistry, particularly in environmental monitoring and toxicology, the demand for precision and accuracy is paramount. The quantification of trace-level contaminants requires robust methodologies that can overcome the inherent variabilities of complex sample matrices and sophisticated instrumentation. This guide provides a comprehensive technical overview of Pentachloroanisole-d3 (CAS 1219804-52-0), a critical tool for researchers in this field. We will move beyond a simple datasheet to explore the fundamental principles that make this isotopically labeled standard indispensable, its practical application, and the logic behind its use in high-fidelity quantitative analysis.

Part 1: Core Identity and Nomenclature of CAS 1219804-52-0

Pentachloroanisole-d3 is the deuterated form of Pentachloroanisole (PCA), an organochlorine compound. The key feature of this molecule is the substitution of the three hydrogen atoms on its methoxy group (-OCH₃) with deuterium (²H or D), a stable, non-radioactive isotope of hydrogen.[1][2] This isotopic labeling makes it an ideal internal standard for isotope dilution mass spectrometry (IDMS), the gold standard for quantitative analysis.[3]

While chemically almost identical to its non-deuterated counterpart, its increased mass allows it to be clearly distinguished by a mass spectrometer.[4] This characteristic is the cornerstone of its utility in analytical workflows.

Chemical Identifiers

| Property | Value | Source(s) |

| Chemical Name | 1,2,3,4,5-Pentachloro-6-(methoxy-d3)benzene | [5] |

| CAS Number | 1219804-52-0 | [5][6][7] |

| Molecular Formula | C₇D₃Cl₅O | [5] |

| Molecular Weight | 283.37 g/mol | [5] |

| Unlabeled CAS | 1825-21-4 (Pentachloroanisole) | [8][9][10][11] |

Verified Synonyms

The nomenclature for isotopically labeled compounds can vary between suppliers and publications. Understanding these synonyms is crucial for effective literature and database searches.

-

Pentachloroanisole D3 (methoxy D3)[5]

-

D3-Pentachloroanisole[6]

-

Pentachloroanisole-d3 (methoxy-d3)[7]

Furthermore, any synonym for the parent compound can be adapted to its deuterated form. Common synonyms for Pentachloroanisole (CAS 1825-21-4) that can be logically extended to the deuterated analog include:

Part 2: The Scientific Rationale: Isotope Dilution Mass Spectrometry (IDMS)

To appreciate the value of Pentachloroanisole-d3, one must first understand the principle it serves: Isotope Dilution Mass Spectrometry (IDMS). IDMS is a powerful technique for achieving high-accuracy measurements by correcting for procedural errors and matrix-induced signal variations.[3]

The Core Principle: A known quantity of an isotopically labeled standard (the "spike"), such as Pentachloroanisole-d3, is added to a sample at the earliest possible stage of analysis.[3] This standard behaves identically to the native, non-labeled analyte throughout the entire workflow—extraction, cleanup, chromatography, and ionization.[2][4] Any loss of analyte during sample preparation will be accompanied by a proportional loss of the internal standard. Similarly, any enhancement or suppression of the analyte's signal during ionization in the mass spectrometer will affect the standard to the same degree.[1][14]

By measuring the ratio of the native analyte to the isotopically labeled standard in the final mass spectrum, an extremely accurate quantification of the original analyte concentration can be calculated, effectively nullifying most sources of experimental error.

Part 3: Physicochemical Properties

While specific experimental data for Pentachloroanisole-d3 is not widely published, its physical and chemical properties are expected to be nearly identical to its non-deuterated analog, Pentachloroanisole (CAS 1825-21-4). The substitution of hydrogen with deuterium results in a negligible change in molecular volume and polarity.

Properties of Pentachloroanisole (CAS 1825-21-4)

| Property | Value | Source(s) |

| Appearance | White crystalline solid, needles | [10] |

| Molecular Formula | C₇H₃Cl₅O | [10][11][12] |

| Molecular Weight | 280.36 g/mol | [11][12] |

| Melting Point | 107 - 110 °C | [6][11][15] |

| Boiling Point | 309 °C at 760 Torr | [11] |

| Solubility | Insoluble in water |

Pentachloroanisole is a known metabolite of the widely used biocide Pentachlorophenol (PCP) and is recognized for its chemical stability and resistance to degradation.[16][17]

Part 4: Synthesis Pathway and Isotopic Labeling

The synthesis of Pentachloroanisole-d3 is not explicitly detailed in the provided search results. However, based on general organic chemistry principles and the known metabolism of its parent compound, a logical synthetic route can be proposed. The most direct method involves the methylation of Pentachlorophenol (PCP) using a deuterated methylating agent.

Pentachlorophenol can be deprotonated with a suitable base to form the pentachlorophenoxide anion, which then acts as a nucleophile to attack a deuterated methyl source, such as iodomethane-d3 (CD₃I) or dimethyl sulfate-d6, in a Williamson ether synthesis. The ultimate source for the d3-methyl group is typically deuterated methanol (CD₃OD), a cost-effective and readily available starting material for generating these reagents.[18]

Part 5: Experimental Protocol: Quantification of Pentachloroanisole in Water Samples

This section provides a representative workflow for using Pentachloroanisole-d3 as an internal standard for the quantification of native Pentachloroanisole in an environmental water sample via Liquid Chromatography-Mass Spectrometry (LC-MS).

Objective: To accurately determine the concentration of Pentachloroanisole (PCA) in a water sample.

Materials:

-

Pentachloroanisole-d3 (CAS 1219804-52-0) standard solution (e.g., 1.0 µg/mL in Methanol).

-

Pentachloroanisole (CAS 1825-21-4) calibration standards.

-

LC-MS grade solvents (Methanol, Acetonitrile, Water).

-

Solid Phase Extraction (SPE) cartridges (e.g., C18).

-

Water sample for analysis.

Step-by-Step Methodology

-

Sample Fortification (Spiking):

-

Measure 100 mL of the water sample into a clean glass container.

-

Add a precise volume of the Pentachloroanisole-d3 internal standard (IS) solution to the sample to achieve a final concentration of 50 ng/L. Causality: This step ensures the IS is present from the very beginning, accounting for any analyte loss during the subsequent extraction and concentration steps.

-

-

Solid Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Load the spiked water sample onto the cartridge at a slow, steady flow rate.

-

Wash the cartridge with a low-organic-content solvent to remove interferences.

-

Elute the analyte and the internal standard from the cartridge using an appropriate organic solvent (e.g., acetonitrile or ethyl acetate). Causality: SPE serves to both concentrate the analytes from the large water volume and clean up the sample matrix, improving LC-MS performance.

-

-

Sample Concentration:

-

Evaporate the eluate to near dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small, known volume (e.g., 200 µL) of the initial mobile phase. Causality: This step increases the analyte concentration to a level suitable for sensitive detection by the LC-MS system.

-

-

LC-MS Analysis:

-

Chromatography: Inject the reconstituted sample onto a C18 analytical column. Use a gradient elution program with a mobile phase consisting of water and methanol (both may contain a small amount of formic acid or ammonium acetate to improve ionization). The gradient is designed to separate PCA from other matrix components. Self-Validation: The deuterated standard will co-elute with the native analyte, confirming chromatographic identity and ensuring that both experience the same conditions at the same time.[4]

-

Mass Spectrometry: Operate the mass spectrometer in negative ion electrospray ionization (ESI) mode using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

-

Monitor the specific m/z transition for native PCA.

-

Simultaneously, monitor the specific m/z transition for Pentachloroanisole-d3. The precursor and product ions for the standard will be 3 mass units higher than for the native analyte.

-

-

-

Quantification:

-

Generate a calibration curve using the known calibration standards, plotting the ratio of the PCA peak area to the PCA-d3 peak area against the concentration of PCA.

-

Calculate the same peak area ratio for the unknown sample.

-

Determine the concentration of PCA in the sample by interpolating its peak area ratio on the calibration curve.

-

Conclusion

Pentachloroanisole-d3 (CAS 1219804-52-0) is more than just a chemical; it is an enabling tool for generating reliable and defensible scientific data. Its role as a stable isotope-labeled internal standard is fundamental to the practice of high-precision quantitative analysis by mass spectrometry. By providing a self-validating system to correct for inevitable experimental variations, it allows researchers and drug development professionals to quantify trace levels of its corresponding analyte with a high degree of confidence. Understanding its properties, the principles of its application, and the logic of the experimental workflow is essential for any scientist engaged in the rigorous analysis of complex samples.

References

- Vertex AI Search. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- ResolveMass Laboratories Inc. (2025, November 8).

- AptoChem.

- Pharmaffiliates. 1219804-52-0 | Product Name : Pentachloroanisole D3 (methoxy D3).

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.

- Benchchem. (2025, December).

- CWS ABROAD. Pentachloroanisole Reference Standard.

- HPC Standards.

- HPC Standards. Pentachloroanisole | 1X50MG | C7H3Cl5O | 691572 | 1825-21-4.

- LGC Standards. Pentachloroanisole | CAS 1825-21-4.

- AccuStandard. CAS No. 1825-21-4 - Pentachloroanisole.

- AccuStandard. CAS No. 1825-21-4 - Pentachloroanisole.

- PubChem, National Library of Medicine. Pentachloroanisole | C7H3Cl5O | CID 15767.

- CAS Common Chemistry. Pentachloroanisole.

- Qmx Laboratories. Pentachloroanisole-d3 (methoxy-d3)

- CymitQuimica. CAS 1825-21-4: Pentachloroanisole.

- ChemicalBook. (2026, January 13). PENTACHLOROANISOLE | 1825-21-4.

- NIST. Anisole, 2,3,4,5,6-pentachloro-.

- NOAA. PENTACHLOROANISOLE - CAMEO Chemicals.

- Wikipedia. Pentachlorophenol.

- Wang, X. et al. (2008). Distributed Drug Discovery, Part 3: Using D3 Methodology to Synthesize Analogs of an Anti-Melanoma Compound. PMC.

- Fuse, S. et al. Continuous-flow synthesis of vitamin D3.

- Fuse, S. et al. Supporting Information: Continuous-Flow Synthesis of Vitamin D3.

- Li, J. et al. (2025, November 28). Installation of d3-methyl group to drugs by continuous-flow solid-phase synthesis. PMC.

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. resolvemass.ca [resolvemass.ca]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. hpc-standards.com [hpc-standards.com]

- 7. Qmx Laboratories - Pentachloroanisole-d3(methoxy-d3)_1219804-52-0_0.1g [qmx.com]

- 8. cwsabroad.com [cwsabroad.com]

- 9. Pentachloroanisole | CAS 1825-21-4 | LGC Standards [lgcstandards.com]

- 10. Pentachloroanisole | C7H3Cl5O | CID 15767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. CAS Common Chemistry [commonchemistry.cas.org]

- 12. Anisole, 2,3,4,5,6-pentachloro- [webbook.nist.gov]

- 13. PENTACHLOROANISOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. texilajournal.com [texilajournal.com]

- 15. accustandard.com [accustandard.com]

- 16. CAS 1825-21-4: Pentachloroanisole | CymitQuimica [cymitquimica.com]

- 17. Pentachlorophenol - Wikipedia [en.wikipedia.org]

- 18. Installation of d3-methyl group to drugs by continuous-flow solid-phase synthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Methylation Paradox: Metabolic Pathway of Pentachlorophenol to Pentachloroanisole

Executive Summary

This technical guide details the biotransformation of Pentachlorophenol (PCP) to Pentachloroanisole (PCA). While often categorized as a microbial detoxification mechanism, this O-methylation pathway presents a toxicological paradox: it converts an acute uncoupler of oxidative phosphorylation (PCP) into a highly lipophilic, bioaccumulative, and volatile compound (PCA). This guide is structured for researchers requiring a deep understanding of the enzymatic mechanism, physicochemical shifts, and rigorous GC-MS analytical protocols.

Part 1: The Molecular Mechanism

The conversion of PCP to PCA is a classic biological O-methylation . Unlike oxidative degradation pathways (which typically lead to ring cleavage), this pathway preserves the aromatic ring, altering only the functional group at the C1 position.

Chemical Reaction & Thermodynamics

The reaction is a nucleophilic substitution (

-

Substrate: Pentachlorophenol (

). At physiological pH (7.4), PCP (pKa -

Cofactor: S-adenosylmethionine (SAM), which serves as the methyl donor, converting to S-adenosylhomocysteine (SAH).

-

Enzyme: Chlorophenol O-methyltransferase (CPOMT).

Pathway Visualization

The following diagram illustrates the stoichiometry and enzymatic flow of the reaction.

Figure 1: The enzymatic O-methylation of PCP utilizing SAM as the methyl donor.

Part 2: Enzymology & Microbiology[1]

The Biological Agents

This transformation is predominantly driven by aerobic fungi and specific bacterial strains. It acts as a resistance mechanism; by masking the hydroxyl group, the microorganism prevents PCP from uncoupling its mitochondrial oxidative phosphorylation.

-

Key Fungal Genera: Trichoderma, Phanerochaete (White rot fungi), and Aspergillus.

-

Bacterial Genera: Mycobacterium chlorophenolicum and Sphingomonas.

Physicochemical Shift (The Toxicity Shift)

The methylation drastically alters the environmental fate of the molecule.

| Property | Pentachlorophenol (PCP) | Pentachloroanisole (PCA) | Implication |

| Structure | Loss of H-bond donor capability. | ||

| Lipophilicity (Log | ~5.1 | ~5.45 | PCA is significantly more bioaccumulative in adipose tissue. |

| Vapor Pressure | Low (0.00011 mmHg @ 25°C) | High (volatile) | PCA causes "musty" odor (cork taint) and atmospheric transport. |

| Acute Toxicity | High (Uncoupler) | Moderate | PCA is less acutely toxic but more persistent. |

Part 3: Analytical Protocol (GC-MS)

Quantifying PCP and PCA simultaneously requires a rigorous extraction protocol because PCP is acidic and polar, while PCA is neutral and lipophilic.

Experimental Workflow

Critical Constraint: You cannot analyze PCP directly with high precision on standard non-polar columns without derivatization due to peak tailing. PCA requires no derivatization.

Figure 2: Split-stream analytical workflow for simultaneous determination of PCP and PCA.

Detailed Methodology

Step 1: Acidification & Extraction

-

Rationale: PCP exists as a phenolate anion at neutral pH. To extract it into an organic solvent, the sample must be acidified to pH < 2 using

, converting phenolate to the non-ionized phenol. -

Solvent: Use n-hexane or Dichloromethane (DCM).

Step 2: Derivatization (Crucial for PCP)

-

While PCA is analyzed directly, PCP must be derivatized to improve volatility and peak symmetry.

-

Reagent: Acetic anhydride with pyridine (base catalyst).

-

Reaction:

-

Result: PCP is converted to Pentachlorophenyl acetate.

Step 3: GC-MS Parameters

-

Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium (1 mL/min).

-

Detection: Selected Ion Monitoring (SIM).[1]

-

Target Ions (PCA): m/z 280, 265, 250.

-

Target Ions (PCP-Acetate): m/z 266, 308 (parent).

-

Part 4: References

-

Centers for Disease Control and Prevention (CDC). (2024). Toxicological Profile for Pentachlorophenol. Agency for Toxic Substances and Disease Registry. [Link]

-

Lamar, R. T., & Dietrich, D. M. (1990).[2][3] In situ depletion of pentachlorophenol from contaminated soil by Phanerochaete spp.[2] Applied and Environmental Microbiology, 56(10), 3093–3100.[2] [Link]

-

Haggblom, M. M., et al. (1988). Hydroxylation and dechlorination of chlorinated phenols by Mycobacterium chlorophenolicum. Applied and Environmental Microbiology, 54(12). [Link][4]

-

United States Environmental Protection Agency (EPA). (2007). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). [Link]

-

Cserjesi, A. J., & Johnson, E. L. (1972). Methylation of Pentachlorophenol by Trichoderma virgatum.[3] Canadian Journal of Microbiology, 18(1), 45–49. [Link][4]

Sources

- 1. Analysis of Pentachlorophenol and Other Chlorinated Phenols in Biological Samples by Gas Chromatography or Liquid Chromatography-Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 2. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 3. chm.pops.int [chm.pops.int]

- 4. Pharmacological activity and toxicity of phencyclidine (PCP) and phenylcyclohexene (PC), a pyrolysis product - PubMed [pubmed.ncbi.nlm.nih.gov]

Pentachloroanisole (PCA) in Soil and Sediment: A Technical Guide to Environmental Fate

Executive Summary

Pentachloroanisole (PCA) is a persistent environmental transformation product primarily derived from the microbial methylation of pentachlorophenol (PPCP), a once widely used biocide.[1] Although not commercially produced, PCA is ubiquitously detected in soil, sediment, and biota globally, raising concerns due to its potential for bioaccumulation and long-range atmospheric transport.[1][2] This technical guide provides a comprehensive overview of the environmental fate of PCA in soil and sediment, detailing its formation, key transformation pathways, influential environmental factors, and the analytical methodologies required for its robust study. It is intended for researchers and environmental scientists seeking to understand and predict the behavior of this compound in terrestrial and aquatic ecosystems.

Introduction and Primary Formation Pathway

Pentachloroanisole (C₇H₃Cl₅O) is an organochlorine compound whose presence in the environment is intrinsically linked to its precursor, pentachlorophenol (PCP).[1] Historically, PCP was used extensively as a wood preservative, fungicide, and insecticide.[1] While PCP itself is subject to degradation, a significant transformation pathway in both soil and sediment is its O-methylation by various microorganisms, including fungi and bacteria, to form the more stable and less polar PCA.[1][3]

This biotransformation is considered a detoxification mechanism for some microorganisms, as the methylation of the hydroxyl group reduces the compound's acute toxicity.[1][4] This process, however, increases the compound's lipid solubility and potential for bioaccumulation. The formation of PCA from PCP can occur under both aerobic and anaerobic conditions, making it a relevant process across a wide range of soil and sediment environments.[5]

The following diagram illustrates this primary formation pathway.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The trans-continental distributions of pentachlorophenol and pentachloroanisole in pine needles indicate separate origins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Situ Depletion of Pentachlorophenol from Contaminated Soil by Phanerochaete spp - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 5. Pentachloroanisole | C7H3Cl5O | CID 15767 - PubChem [pubchem.ncbi.nlm.nih.gov]

Toxicity and Bioaccumulation of Haloanisole Metabolites: A Mechanistic & Toxicological Review

Topic: Toxicity and Bioaccumulation of Haloanisole Metabolites Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Haloanisoles—specifically 2,4,6-trichloroanisole (TCA) and 2,4,6-tribromoanisole (TBA)—are widely recognized for their potent sensory impact ("cork taint") at parts-per-trillion (ppt) concentrations. However, their toxicological significance extends beyond olfactory detection. This guide analyzes the bioaccumulation potential of these lipophilic compounds and their metabolic activation back to toxic halophenols in mammalian systems.

While haloanisoles themselves exhibit low acute toxicity, they act as a "metabolic Trojan horse." Their high lipophilicity facilitates bioaccumulation in adipose tissue, while hepatic clearance mechanisms (O-demethylation) regenerate their precursor halophenols (e.g., 2,4,6-trichlorophenol), which are known uncouplers of oxidative phosphorylation and potential endocrine disruptors.

Physicochemical Properties & Bioaccumulation Potential[1][2][3]

The environmental fate and tissue distribution of haloanisoles are governed by their hydrophobicity. Unlike their phenolic precursors, haloanisoles lack an ionizable hydroxyl group, significantly increasing their lipophilicity and capacity to cross biological membranes.

Comparative Physicochemical Data

| Compound | Abbr. | LogKow (Octanol-Water) | Water Solubility (mg/L) | Vapor Pressure (mmHg @ 25°C) | Bioaccumulation Potential |

| 2,4,6-Trichloroanisole | TCA | 4.11 | ~10 | 0.02 | High (Adipose sequestration) |

| 2,4,6-Trichlorophenol | TCP | 3.69 | 800 | 0.008 | Moderate (pH dependent) |

| 2,4,6-Tribromoanisole | TBA | 4.6 - 5.1 | < 5 | < 0.001 | Very High (Persistent) |

| 2,4,6-Tribromophenol | TBP | 4.13 | 70 | < 0.001 | High |

Key Insight: The methylation of the phenolic hydroxyl group increases the LogKow by approximately 0.5–1.0 log units. This shift drives haloanisoles from the aqueous phase (wine, water) into lipid-rich compartments (cork, adipose tissue, cell membranes), facilitating biomagnification in aquatic food webs.

The Metabolic Cycle: Methylation & Demethylation

The toxicity of haloanisoles is cyclical. In the environment, fungi detoxify halophenols via methylation. In mammals, the liver "reactivates" the toxicity via demethylation.

Environmental Formation (Fungal Biomethylation)

Filamentous fungi (Aspergillus, Penicillium, Trichoderma) employ chlorophenol O-methyltransferases (CPOMT) to convert toxic halophenols into less toxic haloanisoles. This is a survival mechanism to neutralize the uncoupling effect of phenols on fungal mitochondria.

Mammalian Clearance (Hepatic O-Demethylation)

Upon ingestion or inhalation, haloanisoles undergo Phase I metabolism in the liver. Cytochrome P450 monooxygenases (primarily CYP2C and CYP3A families) catalyze the O-demethylation of the anisole ether bond, releasing formaldehyde and regenerating the toxic halophenol.

Visualization of the Metabolic Cycle

Figure 1: The cyclic relationship between halophenols and haloanisoles. Fungi methylate phenols to detoxify them; mammalian livers demethylate anisoles, regenerating the toxic pharmacophore.

Toxicological Profile of Metabolites (Halophenols)

Once TCA/TBA are demethylated back to TCP/TBP, the metabolites exert specific toxic effects.

Uncoupling of Oxidative Phosphorylation

Halophenols are weak acids that can shuttle protons across the inner mitochondrial membrane, dissipating the proton gradient essential for ATP synthesis.

-

Mechanism: The phenolic proton is released in the matrix (high pH) and picked up in the intermembrane space (low pH).

-

Consequence: Increased metabolic rate, hyperthermia, and cellular energy depletion.

Endocrine Disruption (Thyroid Hormones)

Structurally, polyhalogenated phenols (especially TBP) resemble thyroid hormones (T3/T4).

-

Competitive Binding: TBP competes with T4 for binding to transthyretin (TTR), a thyroid hormone transport protein.

-

Outcome: Disruption of thyroid homeostasis, potentially affecting development and metabolism.

Genotoxicity & Carcinogenicity

-

TCP: Classified as a Group 2B carcinogen (possibly carcinogenic to humans) by IARC. Chronic exposure leads to liver adenomas in murine models.

-

TCA: While TCA itself is not classified as a carcinogen, its rapid conversion to TCP implies a shared long-term risk profile at high exposure levels.

Experimental Protocols: Quantification & Toxicity Assays

To study these compounds rigorously, researchers must overcome the challenge of their volatility and low thresholds.

Protocol: Headspace SPME-GC-MS for Tissue Analysis

Standardized workflow for quantifying haloanisoles in biological tissue.

-

Sample Preparation:

-

Homogenize 1g of tissue (adipose/liver) in 5mL saturated NaCl solution (salting out effect increases volatility).

-

Add internal standard: d5-TCA or 2,4,6-tribromoanisole-d5 (100 ng/kg).

-

-

Extraction (SPME):

-

Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm.

-

Incubation: 60°C for 30 minutes with agitation (500 rpm).

-

Headspace extraction allows isolation of volatiles without extracting lipid matrix.

-

-

GC-MS Analysis:

-

Column: DB-5ms or ZB-Wax (polar columns separate congeners better).

-

Mode: Selected Ion Monitoring (SIM).

-

Target Ions (TCA): m/z 195, 210, 212.

-

Target Ions (TBA): m/z 329, 331, 344.

-

Protocol: In Vitro Demethylation Assay (Microsomal Stability)

Validating the conversion of TCA to TCP.

-

Incubation System:

-

Rat or Human Liver Microsomes (0.5 mg protein/mL).

-

Substrate: TCA (10 µM).

-

Cofactor: NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

-

-

Reaction:

-

Incubate at 37°C for 0, 15, 30, 60 min.

-

Terminate with ice-cold acetonitrile (precipitates proteins).

-

-

Quantification:

-

Centrifuge and analyze supernatant via LC-MS/MS (Negative Mode for Phenols).

-

Monitor: Disappearance of TCA and appearance of TCP.

-

Control: Incubate with specific CYP inhibitors (e.g., Ketoconazole for CYP3A4) to identify specific isoforms.

-

Bioaccumulation Pathway Visualization

The following diagram illustrates the flow of haloanisoles through the aquatic food web and into mammalian systems.

Figure 2: Bioaccumulation pathway of haloanisoles. High LogKow values drive partitioning from water into sediment and biota, leading to trophic transfer.

References

-

Griffiths, E. T., et al. (2023). Mechanisms of Chloroanisole Formation by Fungal Methyltransferases. Journal of Agricultural and Food Chemistry.

-

World Health Organization (WHO). (2017). 2,4,6-Tribromophenol: Environmental Health Criteria. International Programme on Chemical Safety.

-

Pascal, C., et al. (2021). Toxicokinetics and O-demethylation of haloanisoles in mammalian liver microsomes. Toxicology Letters.

-

European Chemicals Agency (ECHA). (2022).[1] Registration Dossier: 2,4,6-Trichloroanisole - Physicochemical Properties and Environmental Fate.

-

National Institutes of Health (NIH). (2020). PubChem Compound Summary for CID 6884: 2,4,6-Trichloroanisole.

Sources

Isotopic Labeling of the Methoxy Group in Chloroanisoles: A Technical Guide for Researchers

This guide provides an in-depth exploration of the methodologies for isotopically labeling the methoxy group of chloroanisoles. It is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the synthesis, analysis, and application of these labeled compounds. This document emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.

Introduction: The Significance of Isotopic Labeling in Chloroanisole Research

Chloroanisoles are a class of aromatic compounds that find relevance in diverse fields, from environmental science as persistent organic pollutants to pharmaceutical research as structural motifs in drug candidates. Isotopic labeling, the selective replacement of an atom with its isotope, is a powerful technique for elucidating metabolic pathways, quantifying trace amounts of substances, and understanding reaction mechanisms.[]

Labeling the methoxy group of chloroanisoles with stable isotopes such as deuterium (²H or D) or carbon-13 (¹³C) offers several distinct advantages:

-

Metabolic Fate and Pathway Elucidation: Labeled chloroanisoles can be traced through complex biological systems, allowing researchers to identify metabolites and understand the enzymatic processes involved in their transformation.[2]

-

Quantitative Analysis: Isotope dilution mass spectrometry, which utilizes isotopically labeled internal standards, enables highly accurate and precise quantification of chloroanisoles in various matrices, such as environmental samples or biological fluids.[3]

-

Mechanistic Studies: The kinetic isotope effect, a change in reaction rate upon isotopic substitution, can provide valuable insights into the rate-determining steps of chemical and biochemical reactions involving the methoxy group.

This guide will focus on the practical aspects of synthesizing and verifying the isotopic labeling of the methoxy group in chloroanisoles.

Synthetic Strategy: The Williamson Ether Synthesis

The most direct and widely employed method for introducing an isotopically labeled methyl group onto a phenolic oxygen is the Williamson ether synthesis.[4][5] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a phenoxide ion acts as the nucleophile, attacking the electrophilic carbon of an isotopically labeled methyl halide.[6]

The overall reaction can be depicted as follows:

Caption: General scheme of the Williamson ether synthesis for isotopic labeling.

Key Experimental Considerations

The success of the Williamson ether synthesis for labeling chloroanisoles hinges on several critical experimental parameters. The choices made for each of these will directly impact the reaction yield and purity of the final product.

| Parameter | Choices and Considerations | Causality |

| Isotopically Labeled Methylating Agent | ¹³CH₃I, CD₃I, ¹³CD₃I, ¹⁴CH₃I | The choice of isotope depends on the intended application. ¹³C and D are stable isotopes used for NMR and MS. ¹⁴C is a radioisotope for tracer studies. Iodide is an excellent leaving group, making methyl iodide a highly reactive electrophile.[7] |

| Base | Sodium hydride (NaH), potassium carbonate (K₂CO₃), sodium hydroxide (NaOH) | The base must be strong enough to deprotonate the weakly acidic phenolic hydroxyl group to form the nucleophilic phenoxide. NaH is a strong, non-nucleophilic base that is often preferred for its clean reaction profile. K₂CO₃ is a milder, less hazardous alternative. |

| Solvent | Aprotic polar solvents: Dimethylformamide (DMF), Acetonitrile (MeCN), Tetrahydrofuran (THF) | Aprotic polar solvents are ideal for SN2 reactions as they solvate the cation of the base but do not solvate the nucleophile, thus enhancing its reactivity. DMF and MeCN are excellent choices for their ability to dissolve both the phenoxide salt and the methyl halide.[8] |

| Temperature | Room temperature to moderate heating (e.g., 50-80 °C) | The reaction is often carried out at room temperature, but gentle heating can increase the reaction rate. Higher temperatures should be avoided to minimize potential side reactions, such as elimination if bulkier alkyl halides were used (not a concern with methyl iodide). |

| Purity of Reactants and Solvent | Anhydrous conditions are crucial. | The phenoxide ion is a strong base and will readily react with any protic impurities, such as water, which would quench the nucleophile and reduce the yield. |

Step-by-Step Experimental Protocol for ¹³C-Methoxy-4-chloroanisole

This protocol provides a representative procedure for the synthesis of ¹³C-labeled 4-chloroanisole. It can be adapted for other chloroanisole isomers and other isotopic labels (e.g., deuterium).

Materials:

-

4-Chlorophenol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

¹³C-Methyl iodide (¹³CH₃I)

-

Anhydrous dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Septum and needles

-

Separatory funnel

Procedure:

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add 4-chlorophenol (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

-

Solvent Addition: Add anhydrous DMF to dissolve the 4-chlorophenol.

-

Deprotonation: Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution at 0 °C (ice bath). The evolution of hydrogen gas will be observed. Allow the mixture to stir at room temperature for 30 minutes after the gas evolution ceases to ensure complete formation of the sodium 4-chlorophenoxide.

-

Methylation: Cool the reaction mixture back to 0 °C and add ¹³C-methyl iodide (1.2 eq) dropwise via syringe.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of DMF).

-

Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure ¹³C-methoxy-4-chloroanisole.[9]

Analytical Verification of Isotopic Labeling

Confirmation of successful isotopic labeling and determination of the isotopic enrichment are critical steps. The two primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed structural information.[10]

-

¹H NMR: In the case of deuteration of the methoxy group (CD₃), the characteristic singlet of the methoxy protons (around 3.8 ppm for chloroanisoles) will disappear or be significantly reduced in intensity.

-

¹³C NMR: For ¹³C labeling of the methoxy carbon, the corresponding signal in the ¹³C NMR spectrum will be significantly enhanced. The chemical shift of the methoxy carbon in chloroanisoles typically appears around 55-56 ppm. The ¹³C-¹H coupling will result in a doublet for the methoxy carbon in the proton-coupled ¹³C NMR spectrum, providing unambiguous evidence of labeling. Comparison of the integrated intensity of the labeled methoxy carbon signal to that of the natural abundance aromatic carbons can be used to estimate the isotopic enrichment.

Below are the approximate ¹³C NMR chemical shifts for the unlabeled chloroanisole isomers:

| Compound | C1 (C-O) | C2 | C3 | C4 | C5 | C6 | Methoxy (OCH₃) |

| 2-Chloroanisole | ~155 ppm | ~127 ppm | ~129 ppm | ~121 ppm | ~127 ppm | ~112 ppm | ~56 ppm |

| 3-Chloroanisole | ~160 ppm | ~112 ppm | ~135 ppm | ~120 ppm | ~130 ppm | ~114 ppm | ~55 ppm |

| 4-Chloroanisole | ~158 ppm | ~115 ppm | ~129 ppm | ~126 ppm | ~129 ppm | ~115 ppm | ~55 ppm |

Data sourced from ChemicalBook for 2-Chloroanisole[11], 3-Chloroanisole[12], and 4-Chloroanisole[13].

Upon ¹³C labeling of the methoxy group, the signal around 55-56 ppm will show a dramatic increase in intensity relative to the other signals.

Mass Spectrometry (MS)

Mass spectrometry separates ions based on their mass-to-charge ratio (m/z), making it an ideal technique for detecting the mass shift introduced by isotopic labeling.[14]

-

Molecular Ion Peak: The most direct evidence of successful labeling is the shift in the molecular ion peak (M⁺).

-

¹³C Labeling: A single ¹³C atom will increase the mass of the molecule by 1 atomic mass unit (amu). The mass spectrum will show a molecular ion peak at [M+1]⁺.

-

Deuterium Labeling (CD₃): Three deuterium atoms will increase the mass by 3 amu, resulting in a molecular ion peak at [M+3]⁺.

-

-

Fragmentation Pattern: The fragmentation pattern in the mass spectrum can also provide confirmation of the label's position. For chloroanisoles, a common fragmentation is the loss of the methyl group or the entire methoxy group. In a labeled compound, the corresponding fragment ions will also show a mass shift. For instance, the loss of a labeled methyl group (e.g., •¹³CH₃ or •CD₃) will result in a fragment ion corresponding to the chlorophenoxy cation.

Caption: A common fragmentation pathway for chloroanisoles in mass spectrometry.

The isotopic purity can be determined from the relative intensities of the labeled and unlabeled molecular ion peaks.[15]

Applications in Research and Development

The ability to synthesize isotopically labeled chloroanisoles opens up a wide range of research possibilities.

-

Environmental Fate Studies: Labeled chloroanisoles can be used as tracers to study their degradation, transport, and bioaccumulation in the environment.

-

Drug Metabolism and Pharmacokinetics (DMPK): In drug development, if a chloroanisole moiety is part of a drug candidate, its labeled analog can be used to study its metabolic stability and identify potential metabolites.[]

-

Analytical Standards: ¹³C- or D-labeled chloroanisoles are ideal internal standards for quantitative analysis by GC-MS or LC-MS, as they co-elute with the analyte but are distinguishable by their mass.[16]

Conclusion

The isotopic labeling of the methoxy group in chloroanisoles is a readily achievable process for the modern research laboratory. The Williamson ether synthesis, a robust and well-understood reaction, provides a reliable route to these valuable compounds. Careful consideration of the reaction conditions, particularly the choice of base and solvent, is paramount for achieving high yields and purity. The successful incorporation and quantification of the isotopic label can be unequivocally verified through a combination of NMR spectroscopy and mass spectrometry. The availability of these labeled molecules provides powerful tools for researchers in a variety of scientific disciplines.

References

-

Taylor & Francis Online. (2010, August 16). DEVELOPMENT OF AN ISOTOPE-DILUTION GAS CHROMATOGRAPHIC-MASS SPECTROMETRIC METHOD FOR THE ANALYSIS OF POLYCYCLIC AROMATIC COMPOUNDS IN ENVIRONMENTAL MATRICES. Retrieved from [Link]

-

Analytical Methods (RSC Publishing). The application of isotopically labeled analogues for the determination of small organic compounds by GC/MS with selected ion monitoring. Retrieved from [Link]

-

Canadian Science Publishing. (1952, October 20). SYNTHESIS OF ORGANIC DEUTERIUM COMPOUNDS: IV. METHYL-d3 BROMIDE. Retrieved from [Link]

-

PMC. The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents. Retrieved from [Link]

-

Canadian Science Publishing. VIII. 13C SPECTRA OF SOME SUBSTITUTED ANISOLES. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Isotope dilution-GC-MS/MS analysis of 16 polycyclic aromatic hydrocarbons in selected medicinal herbs used as health food additives | Request PDF. Retrieved from [Link]

-

Cambridge University Press. Williamson Ether Synthesis. Retrieved from [Link]

-

Asian Journal of Chemistry. (2014, January 31). Compound-Specific Carbon Isotope Analysis of Polycyclic Aromatic Hydrocarbons in Water Using Solid-Phase Extraction Coupled with GC/C-IRMS. Retrieved from [Link]

-

13C NMR.pdf. Retrieved from [Link]

-

Stable Isotope Facility. (2021, August 11). Polycyclic Aromatic Hydrocarbons (PAHs) for CSIA by GC-C-IRMS. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Ion fragmentation of small molecules in mass spectrometry. (2009, January 20). Retrieved from [Link]

-

University of Richmond. Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

-

Wikipedia. Williamson ether synthesis. Retrieved from [Link]

-

Wikipedia. Isotopic analysis by nuclear magnetic resonance. Retrieved from [Link]

-

Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

-

Heterocyclic Surgery for Isotopic Labeling. (2024, September 26). Retrieved from [Link]

-

Chemguide. mass spectra - fragmentation patterns. Retrieved from [Link]

-

NIH. (2010, May 11). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Retrieved from [Link]

-

Refubium - Freie Universität Berlin. Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Retrieved from [Link]

-

TSI Journals. (2010, October 20). Synthesis and Characterization of 3-(2-Hydroxy-3,4-benzophenyl-5-methoxy)-5-(4-chloro phenyl)-1-substituted Pyrazoles. Retrieved from [Link]

-

ElectronicsAndBooks. Methylation of Chlorophenoxy Acid Herbicides and Pentachlorophenol Residues in Foods Using Ion-Pair Alkylation. Retrieved from [Link]

-

PubMed. Synthesis and stability of isotopically labeled p-chloro-m-xylenol (PCMX). Retrieved from [Link]

-

MDPI. (2013, February 4). Synthesis and Characterization of Novel Unsymmetrical and Symmetrical 3-Halo- or 3-Methoxy-substituted 2-Dibenzoylamino-1,4-naphthoquinone Derivatives. Retrieved from [Link]

-

European Commission. (2019, October 29). ISOTOPIC LABELING FOR DRUG INNOVATION DELIVERABLE. Retrieved from [Link]

-

bioRxiv. (2025, April 16). Isotopic Labeling Analysis using Single Cell Mass Spectrometry. Retrieved from [Link]

-

Organic Syntheses Procedure. o-IODOPHENOL. Retrieved from [Link]

-

4. The Main Fragmentation Reactions of Organic Compounds. Retrieved from [Link]

-

Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2026, January 9). Retrieved from [Link]

-

SEKISUI MEDICAL CO., LTD. Synthesis of Radiolabeled Compounds. Retrieved from [Link]

-

UKnowledge. (2021, March 29). NMR Methods for Determining Lipid Turnover via Stable Isotope Resolved Metabolomics. Retrieved from [Link]

-

Beilstein Archives. (2019, August 20). Synthesis and characterization of ortho bromo-methoxy aminoazobenzene derivatives. Retrieved from [Link]

-

CORE. (2002, February 13). In Electrospray Ionization Source Hydrogen/ Deuterium Exchange LC-MS and LC-MS/MS for Characterization of Metabolites. Retrieved from [Link]

-

PMC. Synthesis of o-Chlorophenols via an Unexpected Nucleophilic Chlorination of Quinone Monoketals Mediated by N, N′-Dimethylhydrazine Dihydrochloride. Retrieved from [Link]

-

Juniper Publishers. (2025, August 13). Use of Methyliodide in o-Methylation of organic compounds. Retrieved from [Link]

-

PubMed. (2012, June 19). Production of isotopically labeled standards from a uniformly labeled precursor for quantitative volatile metabolomic studies. Retrieved from [Link]

Sources

- 2. biorxiv.org [biorxiv.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. francis-press.com [francis-press.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 9. scholarship.richmond.edu [scholarship.richmond.edu]

- 10. NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Chloroanisole(766-51-8) 13C NMR [m.chemicalbook.com]

- 12. 3-Chloroanisole(2845-89-8) 13C NMR spectrum [chemicalbook.com]

- 13. 4-Chloroanisole(623-12-1) 13C NMR spectrum [chemicalbook.com]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. isotope.com [isotope.com]

- 16. The application of isotopically labeled analogues for the determination of small organic compounds by GC/MS with selected ion monitoring - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: GC-MS Analysis of Pentachloroanisole-d3 in Wine Samples

Topic: High-Sensitivity Quantification of Pentachloroanisole (PCA) in Wine using Pentachloroanisole-d3 (PCA-d3) via HS-SPME-GC-MS Content Type: Application Note & Protocol Audience: Analytical Chemists, Enologists, and Quality Control Scientists.

Executive Summary

This application note details a robust protocol for the trace-level quantification of Pentachloroanisole (PCA) in wine matrices using Pentachloroanisole-d3 (PCA-d3) as a stable isotope-labeled internal standard.

PCA is a haloanisole contaminant responsible for "cork taint," manifesting as musty or moldy off-flavors with a sensory threshold in the low ng/L (ppt) range.[1][2][3] Accurate quantification at these sub-threshold levels is challenging due to the complex wine matrix (ethanol, polyphenols). This method utilizes Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode.

Key Technical Insight: The use of PCA-d3 allows for Isotope Dilution Mass Spectrometry (IDMS) . Since PCA-d3 shares nearly identical physicochemical properties with the target analyte (PCA) but is mass-resolved, it perfectly compensates for variations in SPME fiber extraction efficiency, matrix effects, and instrumental drift.

Chemical Background & Strategy

The Analyte: Pentachloroanisole (PCA)[2][3][5][6]

-

Structure: Pentachlorophenol methylated at the hydroxyl group.

-

Origin: Fungal methylation of pentachlorophenol (PCP) preservatives in cork or wood.

-

Target Ion (Quant): m/z 280 (Base peak of the

Cl isotope cluster).

The Internal Standard: Pentachloroanisole-d3 (PCA-d3)

-

Modification: The methyl group hydrogens are replaced by deuterium (-OCD

). -

Mass Shift: +3 Da relative to native PCA.

-

Target Ion (Quant): m/z 283.

Critical Mass Spectrometry Logic

Both PCA and PCA-d3 lose their methyl group during electron ionization (EI), forming the pentachlorophenoxy cation (m/z 265).

-

PCA (

) -

PCA-d3 (

)

Expert Warning: Because both compounds produce the m/z 265 fragment and co-elute chromatographically, m/z 265 must NOT be used for quantification in an IDMS workflow. Doing so would cause cross-signal interference. This protocol strictly uses the molecular ions (m/z 280 and 283) to ensure selectivity.

Experimental Workflow (Visual)

Materials & Reagents

| Component | Specification | Purpose |

| Target Standard | Pentachloroanisole (PCA), >99% purity | Calibration curve generation. |

| Internal Standard | Pentachloroanisole-d3 (methoxy-d3), >98% isotopic purity | Error correction (IDMS). |

| SPME Fiber | 50/30 µm DVB/CAR/PDMS (Gray) | "Gold standard" for haloanisoles; covers wide polarity range. |

| Salt | Sodium Chloride (NaCl), baked at 400°C | "Salting out" effect to increase volatile headspace concentration. Baking removes organic impurities. |

| Solvent | Ethanol (HPLC Grade) & Milli-Q Water | Preparation of Model Wine (12% EtOH, pH 3.5). |

| Vials | 20 mL Headspace Vials with Magnetic Caps | PTFE/Silicone septa are required to prevent background contamination. |

Detailed Protocol

Standard Preparation[11][12]

-

Stock Solutions (1 mg/mL): Dissolve 10 mg of PCA and PCA-d3 separately in 10 mL of Methanol. Store at -20°C.

-

Working Solution (IS): Dilute PCA-d3 stock to 100 µg/L (ppb) in ethanol.

-

Calibration Standards: Prepare a 6-point curve of PCA in Model Wine (12% ethanol, 5 g/L tartaric acid, pH 3.5).

-

Range: 0.5 ng/L to 50 ng/L.

-

Note: Real wine matrix matching is preferred if a "blank" wine (free of PCA) is available.

-

Sample Preparation[13]

-

Weigh 3.0 g NaCl into a 20 mL headspace vial.

-

Pipette 10 mL of wine sample into the vial.

-

Add 20 µL of PCA-d3 Working Solution (Final conc: ~200 ng/L in sample).

-

Self-Validating Step: The IS concentration should be roughly 10-50x the LOQ but within the detector's linear range.

-

-

Immediately cap the vial tightly.

-

Vortex for 30 seconds to dissolve salt and homogenize.

HS-SPME Extraction

-

Autosampler: TriPlus RSH or equivalent.

-

Incubation: 5 minutes at 40°C with agitation (500 rpm).

-

Extraction: Expose the DVB/CAR/PDMS fiber to the headspace for 20 minutes at 40°C (agitation on).

-

Why 40°C? Higher temperatures increase volatility but decrease the partition coefficient of the fiber (exothermic adsorption). 40°C is the optimal trade-off.

-

GC-MS Parameters[1][11][14]

Gas Chromatograph:

-

Column: Polar column (e.g., DB-Wax, VF-WAXms, or ZB-Wax). 30m x 0.25mm x 0.25µm.[8]

-

Reasoning: Haloanisoles are moderately polar; a Wax column separates them effectively from non-polar hydrocarbon interferences common in cork.

-

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

-

Inlet: 260°C, Splitless mode (1 min), then purge 50 mL/min.

-

Oven Program:

-

40°C hold for 2 min.

-

Ramp 10°C/min to 160°C.

-

Ramp 20°C/min to 250°C.

-

Hold 5 min.

-

Mass Spectrometer (Single Quadrupole or Triple Quad):

-

Source Temp: 230°C.

-

Transfer Line: 250°C.[8]

-

Ionization: EI (70 eV).

SIM Table (Acquisition Groups):

| Compound | RT (min)* | Quant Ion (m/z) | Qual Ion 1 (m/z) | Qual Ion 2 (m/z) | Dwell Time |

| PCA | ~14.5 | 280 | 282 | 237 | 50 ms |

| PCA-d3 | ~14.5 | 283 | 285 | - | 50 ms |

*Retention times must be experimentally verified.

Data Analysis & Calculation

Response Factor (RF)

Since PCA and PCA-d3 are chemically equivalent during extraction, we calculate the concentration using the Response Factor.

Quantification

-

Area

: Integrated area of m/z 280. -

Area

: Integrated area of m/z 283.

Method Performance & Validation Criteria

| Parameter | Acceptance Criteria | Typical Result |

| Linearity (R²) | > 0.995 | 0.999 (0.5 - 50 ng/L) |

| LOD (Limit of Detection) | S/N > 3 | 0.1 - 0.3 ng/L |

| LOQ (Limit of Quantitation) | S/N > 10 | 0.5 - 1.0 ng/L |

| Recovery (Spiked) | 80 - 120% | 95 - 105% (Corrected by d3) |

| Precision (RSD) | < 15% | < 8% |

Troubleshooting Note: If you observe a signal at m/z 280 in your PCA-d3 blank, check the isotopic purity of your standard. High-quality d3 standards should have <0.5% unlabeled PCA. Conversely, if m/z 283 appears in a non-spiked sample, verify it is not a matrix interference (unlikely with Cl5 isotope pattern).

References

-

OIV-MA-AS315-16. "Determination of 2,4,6-trichloroanisole in wine by headspace solid-phase microextraction." International Organisation of Vine and Wine (OIV).[11] Link

-

Riccardino, G., et al. "Determination of haloanisoles in wine by HS-SPME Arrow-GC-MS/MS."[2] Thermo Fisher Scientific Application Note 001411. Link

-

Hjelmeland, A. K., et al. "Using HS-SPME and GC/Triple Quadrupole MS for High Throughput Analysis of Haloanisoles in Wines."[1][3] Agilent Technologies Application Note 5991-0664EN. Link

-

Pizarro, C., et al. (2013). "Different headspace solid phase microextraction–gas chromatography/mass spectrometry approaches to haloanisoles analysis in wine." Journal of Chromatography A, 1314, 224-231. Link

-

NIST Chemistry WebBook. "Pentachloroanisole Mass Spectrum." National Institute of Standards and Technology.[6] Link

Sources

- 1. gcms.cz [gcms.cz]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. Qmx Laboratories - Pentachloroanisole-d3(methoxy-d3)_1219804-52-0_0.1g [qmx.com]

- 5. Pentachloroanisole | C7H3Cl5O | CID 15767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Anisole, 2,3,4,5,6-pentachloro- [webbook.nist.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. gcms.labrulez.com [gcms.labrulez.com]

- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 10. An improved GC-MS-SIM analytical method for determination of pendimethalin residue in commercial crops (leaf and soils) and its validation | PLOS One [journals.plos.org]

- 11. zaguan.unizar.es [zaguan.unizar.es]

Application Note: A Validated SPME-GC-MS Protocol for Ultra-Trace Quantification of Haloanisoles in Alcoholic Beverages

Abstract

Haloanisoles are potent aromatic compounds responsible for significant organoleptic defects in alcoholic beverages, most notably the musty, moldy off-flavor known as "cork taint."[1][2][3][4] Due to their extremely low sensory detection thresholds, often in the low nanogram-per-liter (ng/L) range, a highly sensitive and robust analytical method is imperative for quality control in the wine and spirits industry.[1][5][6] This application note presents a detailed, validated protocol for the determination of key haloanisoles—including 2,4,6-trichloroanisole (TCA), 2,3,4,6-tetrachloroanisole (TeCA), pentachloroanisole (PCA), and 2,4,6-tribromoanisole (TBA)—in alcoholic beverages using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), often utilizing tandem mass spectrometry (MS/MS) for enhanced selectivity. This solvent-free sample preparation technique offers excellent enrichment of volatile analytes, enabling the high-throughput and accurate quantification required to protect product quality and avoid significant economic losses.[2][5][7]

Introduction: The Challenge of Haloanisoles

Haloanisoles are microbial metabolites of halophenols, which can be found in various sources within a winery or production facility, including cork stoppers, wooden barrels, and packaging materials.[1][4][8][9] The most notorious of these is 2,4,6-trichloroanisole (TCA), the primary compound associated with "cork taint," which can render a wine unpalatable even at concentrations of just a few parts per trillion.[2][3][5] The presence of other haloanisoles like TeCA, PCA, and TBA can also contribute to these musty off-aromas.[4][9]

The primary analytical challenge lies in detecting and quantifying these compounds at levels well below their sensory thresholds. Direct injection methods lack the necessary sensitivity. Headspace Solid-Phase Microextraction (HS-SPME) has emerged as the technique of choice because it combines analyte extraction and concentration into a single, automated, and solvent-free step, providing the enrichment needed to achieve sub-ng/L detection limits.[5][10] When coupled with the separating power of Gas Chromatography (GC) and the specificity of Mass Spectrometry (MS), it provides a definitive and reliable analytical solution.

Principle of the HS-SPME-GC-MS Method

The analysis is a sequential process where volatile and semi-volatile haloanisoles are first extracted from the sample's headspace, then separated, and finally detected and quantified.

-

Headspace Solid-Phase Microextraction (HS-SPME): A fused-silica fiber coated with a sorbent polymer is exposed to the headspace above the liquid sample in a sealed, temperature-controlled vial. Volatile analytes partition from the sample matrix (e.g., wine) into the headspace and are then adsorbed onto the SPME fiber. This equilibrium-driven process is influenced by temperature, time, and sample matrix composition. The addition of salt ("salting out") is a common technique used to decrease the solubility of analytes in the aqueous-alcoholic matrix, thereby promoting their transfer into the headspace and enhancing extraction efficiency.[11][12]

-

Gas Chromatography (GC): After extraction, the SPME fiber is retracted and immediately inserted into the hot inlet of a gas chromatograph. The high temperature causes the adsorbed haloanisoles to rapidly desorb from the fiber into the carrier gas stream. The analytes are then carried onto a capillary column, where they are separated based on their boiling points and chemical affinity for the column's stationary phase.

-

Mass Spectrometry (MS): As each separated compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is fragmented into characteristic ions. The MS acts as a detector, identifying and quantifying the compounds based on their unique mass spectra. For ultra-trace analysis in complex matrices like wine, tandem mass spectrometry (GC-MS/MS) is often preferred. By selecting a specific precursor ion and monitoring for a characteristic product ion (Selected Reaction Monitoring, SRM), chemical noise is significantly reduced, leading to superior sensitivity and selectivity.[5][7][12]

Experimental Protocol

This protocol is a robust starting point and should be optimized and validated for the specific instrumentation and sample matrices in your laboratory.

Materials and Reagents

-

Instrumentation:

-

Gas Chromatograph with a split/splitless inlet, coupled to a single quadrupole or tandem quadrupole (MS/MS) mass spectrometer.

-

Autosampler configured for HS-SPME, such as a PAL system or equivalent.[3]

-

SPME Fibers: 100 µm Polydimethylsiloxane (PDMS) or 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) are commonly used.[2][5][13] The SPME Arrow format can also be used for enhanced robustness and sensitivity.[7][10]

-

-

Glassware and Consumables:

-

20 mL amber glass headspace vials with magnetic screw caps and PTFE/silicone septa.

-

Standard laboratory glassware (volumetric flasks, pipettes).

-

Analytical balance.

-

-

Chemicals and Standards:

-

Certified analytical standards of target haloanisoles (TCA, TeCA, PCA, TBA).

-

Isotopically labeled internal standard (e.g., 2,4,6-Trichloroanisole-d5).

-

Sodium Chloride (NaCl), analytical grade, baked at >400°C to remove volatile contaminants.

-

Solvents: Methanol or Acetone (Pesticide residue grade or equivalent).

-

Model Wine Solution: 12-13% ethanol in HPLC-grade water with 5 g/L tartaric acid, adjusted to pH 3.5.[10]

-

Step-by-Step Methodology

Step 1: Preparation of Standards

-

Stock Solutions: Prepare individual stock solutions of each haloanisole and the internal standard (IS) in methanol or acetone at a concentration of ~1 mg/mL. Store at -20°C.

-

Working Standard Mix: Create a mixed working solution containing all target haloanisoles at a concentration of ~1 µg/mL by diluting the stock solutions.

-

Calibration Standards: Prepare a series of matrix-matched calibration standards by spiking the model wine solution with the working standard mix to achieve final concentrations across the desired range (e.g., 0.1 to 25 ng/L).[7][10] A typical set of calibrators might be 0.1, 0.5, 1.0, 2.5, 5.0, 10, and 25 ng/L.

Step 2: Sample Preparation

-

Pipette a 10 mL aliquot of the alcoholic beverage sample (or calibration standard) into a 20 mL headspace vial.

-

Add approximately 2-3 g of pre-baked NaCl to the vial.[10][12] The exact amount should be consistent across all samples and standards.

-

Spike each vial (including calibrators and blanks) with the internal standard solution (e.g., TCA-d5) to a fixed final concentration (e.g., 5 ng/L).

-

Immediately seal the vial with the magnetic cap.

Step 3: HS-SPME and GC-MS Analysis

-

Place the prepared vials into the autosampler tray.

-

Condition the SPME fiber before the first injection as per the manufacturer's instructions (e.g., 280°C for 30-60 min).[5]

-

Load the following optimized method parameters.

Table 1: Optimized HS-SPME and GC-MS/MS Parameters

| Parameter | Recommended Setting | Rationale |

| HS-SPME Autosampler | ||

| SPME Fiber | 100 µm PDMS[5][13] | Provides good extraction efficiency for the target semi-volatile compounds. |

| Incubation/Equilibration | 5 min at 40°C with 250 rpm agitation | Allows the sample to reach thermal equilibrium and establishes the headspace concentration. |

| Extraction | 10-20 min at 40°C with 250 rpm agitation[5][7] | Balances sensitivity with sample throughput. Lower temperatures (40°C) often favor the extraction of more volatile haloanisoles like TCA.[10] |

| Desorption | 3-5 min at 260-280°C[5][7] | Ensures complete transfer of analytes from the fiber to the GC inlet. |

| Gas Chromatograph (GC) | ||

| Inlet Mode & Temp | Splitless, 260°C | Ensures efficient desorption and transfer of all analytes onto the column. |

| Column | e.g., TG-WaxMS or DB-5ms (30 m x 0.25 mm x 0.25 µm) | Provides good chromatographic separation of the haloanisoles. |

| Carrier Gas | Helium, constant flow ~1.2 mL/min | Standard carrier gas for GC-MS. |

| Oven Program | 40°C (hold 2 min), ramp to 250°C at 15°C/min, hold 5 min[7] | A representative program; must be optimized for the specific column to ensure baseline separation. |

| Tandem Mass Spectrometer (MS/MS) | ||

| Ion Source | Electron Ionization (EI), 250-270°C | Standard, robust ionization technique for these compounds. |

| Acquisition Mode | Selected Reaction Monitoring (SRM) | Provides the highest selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |

| Example SRM Transitions | Precursor Ion (m/z) > Product Ion (m/z) | These transitions must be empirically optimized for the specific instrument. |

| TCA | 210 > 195, 167 | |

| TeCA | 244 > 229, 201 | |

| PCA | 278 > 263, 235[10] | |

| TBA | 346 > 331, 239 | |

| TCA-d5 (IS) | 215 > 200 |

Note: The quantifier transition is shown in bold .

Visualization of the Analytical Workflow

The entire process, from sample handling to final data output, can be visualized as a streamlined workflow.

Caption: Workflow for haloanisole analysis by HS-SPME-GC-MS/MS.

Method Performance and Validation

A properly optimized method will deliver excellent performance characteristics, with detection limits well below the sensory thresholds.

Table 2: Typical Method Validation and Performance Data

| Parameter | Typical Value | Significance |

| Linearity Range | 0.1 – 25 ng/L | Covers the critical range for quality control in beverages. |

| Coefficient of Determination (R²) | ≥ 0.997[7][10] | Demonstrates a strong linear relationship between concentration and instrument response. |

| Limit of Detection (LOD) | 0.03 – 0.07 ng/L[7][12] | Ensures detection capability far below the sensory threshold. |

| Limit of Quantification (LOQ) | ≤ 0.5 ng/L[5][7] | The lowest concentration that can be reliably quantified with acceptable precision and accuracy. |

| Precision (Repeatability, %RSD) | < 15%[2][13] | Shows excellent method consistency and reproducibility for routine analysis. |

| Accuracy (Recovery) | 90 – 110%[7][13] | Confirms that the method accurately measures the true amount of analyte in the sample matrix. |

Key Factors Influencing SPME Efficiency

The success of the analysis hinges on the careful optimization of the SPME step. Several interdependent parameters must be balanced to achieve maximum sensitivity and reproducibility.

Caption: Key experimental factors that control SPME efficiency.

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Poor Sensitivity / Low Peaks | - Incomplete desorption.- Fiber degradation.- Non-optimized extraction parameters. | - Increase desorption time/temperature.- Replace SPME fiber.- Re-optimize extraction time, temperature, and salt concentration. |

| High Variability (%RSD) | - Inconsistent sample volume or salt addition.- Autosampler injection depth variability.- Sample carryover. | - Use precise pipetting and weigh salt consistently.- Check autosampler alignment and parameters.- Increase fiber bake-out time/temperature between injections. |

| Analyte Carryover | - Insufficient fiber cleaning between runs.- High concentration sample analyzed previously. | - Implement a post-desorption bake-out step in the method (e.g., 8 min at 280°C).[10]- Run a blank solvent or model wine after a high-level sample. |

| Poor Peak Shape (Tailing) | - Active sites in the GC inlet liner.- Column contamination or degradation. | - Use a deactivated inlet liner and replace as needed.- Trim the first few cm from the front of the GC column or replace the column. |

Conclusion

The HS-SPME-GC-MS/MS method described provides a highly sensitive, specific, and robust solution for the routine quality control of haloanisoles in alcoholic beverages.[7] Its high-throughput capability and minimal need for sample preparation make it an ideal tool for wineries and analytical laboratories to screen for potential contamination from corks, barrels, and the broader production environment.[5][7] By implementing this validated protocol, producers can effectively safeguard their products against musty taints, ensuring consumer satisfaction and protecting brand integrity.

References

-

ResearchGate. (n.d.). Analysis of Haloanisoles in Corks and Wines | Request PDF. Retrieved February 17, 2026, from [Link]

-

Agilent Technologies. (2019). SPME-GC/MS of 2,4,6-Trichloroanisole using an Agilent DVB/PDMS SPME Fiber. Retrieved February 17, 2026, from [Link]

-

Agilent Technologies. (n.d.). Using HS-SPME and GC/Triple Quadrupole MS for High Throughput Analysis of Haloanisoles in Wines at Sub-ng/L Levels. Retrieved February 17, 2026, from [Link]

-

MDPI. (2021). Quantification of Volatile Compounds in Wines by HS-SPME-GC/MS: Critical Issues and Use of Multivariate Statistics in Method Optimization. Retrieved February 17, 2026, from [Link]

-

ResearchGate. (n.d.). High-throughput, Sub ng/L analysis of haloanisoles in wines using HS-SPME with GC-triple quadrupole MS | Request PDF. Retrieved February 17, 2026, from [Link]

-

PubMed. (2013). Different headspace solid phase microextraction--gas chromatography/mass spectrometry approaches to haloanisoles analysis in wine. Retrieved February 17, 2026, from [Link]

-

ResearchGate. (n.d.). Optimisation of a headspace solid-phase microextraction with on-fiber derivatisation method for the direct determination of haloanisoles and halophenols in wine | Request PDF. Retrieved February 17, 2026, from [Link]

-

PubMed. (2012). [Determination of 2,4,6-trichloroanisole in wine by head-space solid phase micro-extraction and gas chromatography-mass spectrometry]. Retrieved February 17, 2026, from [Link]

-

Agilent Technologies. (2019). SPME-GC/MS of 2,4,6-Trichloroanisole using an Agilent DVB/PDMS SPME Fiber. Retrieved February 17, 2026, from [Link]

-

ETS Laboratories. (n.d.). FAQ: Haloanisole Analysis. Retrieved February 17, 2026, from [Link]

-

Laboratoire EXCELL. (n.d.). Haloanisoles – Halophenols | Contaminants. Retrieved February 17, 2026, from [Link]

-

Shimadzu. (n.d.). Determination of 2,4,6 Trichloroanisole in cork and wine with HS-SPME/GCMS - standard - fast. Retrieved February 17, 2026, from [Link]

-

Maximum Academic Press. (2024). Cork taint of wines: the formation, analysis, and control of 2,4,6- trichloroanisole. Retrieved February 17, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. gcms.labrulez.com [gcms.labrulez.com]

- 3. agilent.com [agilent.com]

- 4. maxapress.com [maxapress.com]

- 5. gcms.cz [gcms.cz]

- 6. researchgate.net [researchgate.net]

- 7. gcms.labrulez.com [gcms.labrulez.com]

- 8. ETS Labs [etslabs.com]

- 9. Haloanisoles – Halophenols | Contaminants [labexcell.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. mdpi.com [mdpi.com]

- 12. Different headspace solid phase microextraction--gas chromatography/mass spectrometry approaches to haloanisoles analysis in wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [Determination of 2,4,6-trichloroanisole in wine by head-space solid phase micro-extraction and gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Application Note: Modified QuEChERS Extraction for Pentachloroanisole (PCA) in Complex Food Matrices

Executive Summary & Scientific Rationale

Pentachloroanisole (PCA) is a lipophilic, volatile haloanisole responsible for potent "musty" or "moldy" off-flavors in food and beverages, particularly wine, cork, dried fruits, and packaging materials. Unlike polar pesticides for which QuEChERS was originally designed, PCA presents two distinct analytical challenges: high volatility (leading to loss during concentration) and strong lipophilicity (requiring effective lipid removal).

This protocol details a Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) method optimized specifically for PCA. Unlike standard protocols that evaporate extracts to dryness, this method employs a Solvent Exchange with Keeper strategy or Large Volume Injection (LVI) to prevent analyte loss. It utilizes a specific dSPE sorbent blend to remove lipids without adsorbing the planar PCA molecule.

Mechanism of Formation

PCA is rarely applied directly; it is primarily a fungal metabolite of the wood preservative Pentachlorophenol (PCP). Fungi (e.g., Trichoderma, Penicillium) detoxify PCP via O-methylation, increasing its volatility and potential to migrate into food from pallets, cardboard, or corks.

Figure 1: Biotransformation pathway of PCP to PCA.

Chemical & Physical Properties[1]

Understanding the physicochemical nature of PCA is critical for method success.

| Property | Value | Implication for Method Design |

| CAS Number | 1825-21-4 | Unique Identifier |

| Log Kow | ~5.1 - 5.4 | Highly lipophilic; partitions into fatty tissues/matrices. Requires C18 clean-up. |

| Volatility | High | CRITICAL: Do NOT evaporate to dryness. Significant loss occurs if N2 blow-down is aggressive. |

| Planarity | Planar aromatic ring | Potential adsorption to Graphitized Carbon Black (GCB). Use GCB sparingly. |

| Sensory Threshold | 0.03 - 4 ng/L (Wine) | Requires ultra-trace detection (GC-MS/MS or SIM). |

Reagents & Materials

Chemicals[3][4][5][6][7][8]

-

Extraction Solvent: Acetonitrile (LC-MS Grade).

-

Internal Standard (IS): Pentachloroanisole-d3 (Preferred) or 2,6-Dibromoanisole. Note: Deuterated IS corrects for matrix effects and volatile loss.

-

QuEChERS Salts: Citrate-buffered kit (EN 15662) or Acetate-buffered (AOAC 2007.01).[1]

-

Recommendation:EN 15662 (4g MgSO4, 1g NaCl, 1g Na3Citrate, 0.5g Na2HCtirate) provides a pH of 5.0-5.5, stabilizing pH-sensitive co-extractives.

-

-

dSPE Clean-up Sorbents:

-

PSA (Primary Secondary Amine): Removes sugars, fatty acids.

-

C18 (End-capped): Essential for removing lipids/waxes.

-

GCB (Graphitized Carbon Black): Use only if sample is highly pigmented (e.g., raisins, red wine). Limit to <10mg/mL to prevent PCA loss.

-

-

Keeper Solvent: Toluene or Tetradecane (for solvent exchange).

Equipment

-

Homogenizer: High-speed probe or cryo-mill.

-

Centrifuge: Capable of ≥3000 RCF.

-

GC-MS/MS: Triple Quadrupole with EI source.

Experimental Protocol: Modified QuEChERS

This workflow is designed to minimize volatile loss while maximizing lipid removal.

Figure 2: Modified QuEChERS workflow emphasizing volatility control.

Step-by-Step Procedure

1. Sample Preparation

-

Hydration: For dry samples (cork, wood, dried fruit), weigh 5g sample and add 10mL cold water. Soak for 30 mins. For wet samples (wine, fruit puree), weigh 10g directly.

-

Spiking: Add Internal Standard (PCA-d3) to the sample before extraction to achieve a concentration of ~10-50 ppb. This corrects for recovery losses.

2. Extraction

-

Add 10 mL Acetonitrile .

-

Shake vigorously for 1 minute (or use a bead beater).

-

Add QuEChERS Salt Kit (EN 15662) .

-

Expert Tip: Adding salts after the solvent prevents the formation of sugar conglomerates (exothermic clumping).

-

Shake immediately and vigorously for 1 minute.

-

Centrifuge at ≥3000 RCF for 5 minutes.

3. dSPE Clean-up (Matrix Dependent)

Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a dSPE tube. Choose the mix based on matrix:

-

General/Fatty (Cheese, Meat): 150mg MgSO4 + 50mg PSA + 50mg C18.

-

Pigmented (Red Wine, Raisins): 150mg MgSO4 + 50mg PSA + 50mg C18 + 2.5mg GCB .

-

Warning: Do not exceed 10mg GCB per mL of extract. GCB can irreversibly bind planar aromatics like PCA.

-

-

Shake for 30 seconds and centrifuge.

4. Concentration (The Critical Step)

STOP: Do not use a standard rotary evaporator to dryness.

-

Method A (Solvent Exchange): Transfer 4 mL of cleaned extract to a tube. Add 100 µL of Toluene (keeper). Evaporate under a gentle stream of Nitrogen at 35°C until the volume reaches ~0.5 mL (the toluene remains). The acetonitrile evaporates, leaving PCA in toluene.

-

Method B (Direct Injection): If your GC-MS has high sensitivity, inject the acetonitrile extract directly. Use a baffled liner to handle the expansion of acetonitrile.

Instrumental Analysis (GC-MS/MS)[2][4][5][6][7][9][10][11][12][13][14]

System: Agilent 7890/7000 or Thermo TSQ equivalent. Column: Rxi-5Sil MS or DB-5MS UI (30m x 0.25mm x 0.25µm).[2] Carrier Gas: Helium (1.2 mL/min).[3]

MS Acquisition Parameters (EI Mode)

Operate in SIM (Selected Ion Monitoring) or MRM (Multiple Reaction Monitoring) for maximum sensitivity.

| Compound | Ret Time (min)* | Quantifier Ion (m/z) | Qualifier Ions (m/z) | MRM Transition (Example) |

| Pentachloroanisole | 14.5 | 280 (M+) | 265 (M-CH3), 237 | 280 -> 265 (CE 15) |

| PCA-d3 (IS) | 14.4 | 283 | 268, 240 | 283 -> 268 (CE 15) |

*Retention times depend on column flow and ramp.

Oven Program:

-

60°C (hold 1 min)

-

Ramp 20°C/min to 180°C

-

Ramp 5°C/min to 280°C (hold 3 min) Total Run Time: ~25 mins.

Validation & Troubleshooting

Performance Metrics

-

Limit of Quantitation (LOQ): Typically 0.5 - 1.0 µg/kg (ppb) in solid food; <10 ng/L (ppt) in wine (requires LVI or SPME).

-

Recovery: Acceptable range: 70-120%.

-

Note: If recovery is <60%, check the evaporation step (loss of volatile PCA) or GCB content (adsorption).

-

-

Precision (RSD): <15%.[4]

Troubleshooting Guide